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Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone belonging to the bafilomycin family
of natural products. This technical guide provides a comprehensive overview of the known
biological activities of TS 155-2, with a focus on its antimicrobial, anti-cancer, and potential anti-
platelet effects. This document details the quantitative data available, outlines relevant
experimental protocols, and visualizes the key signaling pathways modulated by this
compound.

Core Biological Activities

TS 155-2 exhibits a range of biological activities, primarily attributed to its function as an
inhibitor of Vacuolar-type H+-ATPase (V-ATPase) and its ability to modulate intracellular
calcium levels. These primary mechanisms of action give rise to its observed antimicrobial and
anti-cancer properties.

V-ATPase Inhibition

As a bafilomycin analogue, TS 155-2 is a potent inhibitor of V-ATPase. V-ATPases are ATP-
dependent proton pumps essential for the acidification of intracellular compartments such as
lysosomes, endosomes, and vacuoles. Inhibition of V-ATPase disrupts cellular pH
homeostasis, leading to a cascade of downstream effects, including the impairment of
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autophagy, endocytosis, and protein degradation. This activity is central to the anti-cancer and
antimicrobial effects of TS 155-2.

Inhibition of Thrombin-Induced Calcium Influx

TS 155-2 has been reported to inhibit the entry of calcium into cells following stimulation by
thrombin. Thrombin is a key serine protease involved in the coagulation cascade and platelet
activation. By blocking the influx of calcium, TS 155-2 can interfere with platelet aggregation
and may possess anti-platelet, hypotensive, anti-ischemic, and anti-inflammatory properties.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of TS
155-2 (JBIR-100).

Biological Organismi/Cell

] . Parameter Value Reference
Activity Line
Antimicrobial ) -

L Bacillus subtilis MIC 8 uM [1]
Activity
Antimicrobial Staphylococcus

o MIC 4 uM [1]
Activity aureus
Antimicrobial Enterococcus

o . MIC 16 pM [1]
Activity faecium (VRE)
Antimicrobial Bacillus

- . MIC 4 uM [1]
Activity anthracis
Antimicrobial )

o Bacillus cereus MIC 4 uM [1]
Activity

MIC: Minimum Inhibitory Concentration; VRE: Vancomycin-Resistant Enterococcus

Anti-Cancer Activity

Recent studies have highlighted the potential of TS 155-2 (JBIR-100) as an anti-cancer agent,
particularly in breast cancer models. Its mechanism of action in cancer cells involves the
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induction of apoptosis and the inhibition of autophagy, mediated through the modulation of the
Akt/NF-kB signaling pathway.

Induction of Apoptosis

TS 155-2 has been shown to induce apoptosis in breast cancer cells in a dose-dependent
manner. This programmed cell death is characterized by the activation of caspases and the
cleavage of poly(ADP-ribose) polymerase (PARP).

Inhibition of Autophagy

In addition to inducing apoptosis, TS 155-2 inhibits autophagy in breast cancer cells.
Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By
inhibiting this process, TS 155-2 further contributes to its anti-cancer effects.

Modulation of the Akt/NF-kB Signaling Pathway

The anti-cancer effects of TS 155-2 are linked to its ability to suppress the Akt/NF-kB signaling
pathway. The Akt pathway is a critical regulator of cell survival and proliferation, while NF-kB is
a transcription factor that controls the expression of genes involved in inflammation, immunity,
and cell survival. By inhibiting this pathway, TS 155-2 reduces the expression of anti-apoptotic
proteins and promotes cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological
activities of TS 155-2.

V-ATPase Activity Assay

This protocol describes a method to measure the activity of V-ATPase, which is inhibited by TS
155-2.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the
hydrolysis of ATP by V-ATPase. The amount of Pi is determined colorimetrically.

Materials:
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V-ATPase-enriched membrane fraction

TS 155-2 (or other inhibitors)

ATP solution

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCI2, 50 mM KCI, 1 mM DTT)
Malachite green reagent for phosphate detection

Phosphate standard solution

Procedure:

Prepare V-ATPase-enriched membrane fractions from a suitable source (e.g., yeast
vacuoles, insect cell membranes).

Pre-incubate the membrane fraction with various concentrations of TS 155-2 or a vehicle
control for 15-30 minutes at room temperature.

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
Stop the reaction by adding a stop solution (e.g., SDS or by placing on ice).

Add the malachite green reagent to the reaction mixture and incubate for 15-20 minutes at
room temperature to allow color development.

Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

Generate a standard curve using the phosphate standard solution to determine the
concentration of Pi released in each reaction.

Calculate the percentage of V-ATPase inhibition by comparing the activity in the presence of
TS 155-2 to the vehicle control.

Thrombin-Induced Intracellular Calcium Influx Assay
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This protocol outlines a method to measure changes in intracellular calcium concentration in
response to thrombin, an effect inhibited by TS 155-2.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4
AM). Upon binding to calcium, the fluorescence properties of the dye change, which can be
measured to determine the intracellular calcium concentration.

Materials:

o Platelets or other suitable cell types

o TS 155-2

e Thrombin

o Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

e Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

e Fluorometer or fluorescence microscope

Procedure:

« |solate and prepare a suspension of platelets or the chosen cell type.

» Load the cells with the calcium-sensitive dye by incubating them with Fura-2 AM (typically 2-
5 uM) for 30-60 minutes at 37°C in the dark.

e Wash the cells to remove extracellular dye.

e Resuspend the cells in a calcium-containing buffer.

e Pre-incubate the cells with various concentrations of TS 155-2 or a vehicle control for 10-20
minutes.

o Place the cell suspension in a fluorometer cuvette or on a microscope slide.

o Establish a baseline fluorescence reading.
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e Add thrombin to the cell suspension to induce calcium influx.

e Record the change in fluorescence over time. For Fura-2, this is typically done by measuring
the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.

e Analyze the data to determine the effect of TS 155-2 on the thrombin-induced calcium signal.

Apoptosis Assay via Western Blot

This protocol describes the detection of apoptosis markers by Western blot, a technique used
to assess the pro-apoptotic activity of TS 155-2 in cancer cells.

Principle: This method identifies the cleavage of key apoptotic proteins, such as caspases and
PARP, which is a hallmark of apoptosis.

Materials:

Breast cancer cells (e.g., MCF-7)

e TS 155-2

 Lysis buffer (e.g., RIPA buffer) with protease inhibitors

o SDS-PAGE gels and electrophoresis apparatus

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti--actin)
e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

o Treat breast cancer cells with various concentrations of TS 155-2 for a specified time (e.qg.,
24-48 hours).
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e Harvest the cells and lyse them in lysis buffer.

o Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
o Denature the protein samples by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE.

» Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved
PARP overnight at 4°C. A loading control antibody (e.g., B-actin) should also be used.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

o Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

e Analyze the band intensities to determine the effect of TS 155-2 on the cleavage of apoptotic

markers.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling
pathways affected by TS 155-2.

V-ATPase Inhibition and Downstream Effects
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Caption: Inhibition of V-ATPase by TS 155-2 disrupts lysosomal acidification.
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Caption: TS 155-2 inhibits thrombin-induced calcium influx, a key step in platelet activation.
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Caption: TS 155-2 inhibits the Akt/NF-kB pathway, promoting apoptosis in cancer cells.

Conclusion

TS 155-2 (JBIR-100) is a promising natural product with a multifaceted biological profile. Its
potent V-ATPase inhibitory activity underpins its antimicrobial and anti-cancer effects. The
induction of apoptosis and inhibition of autophagy in cancer cells via the Akt/NF-kB pathway
highlights its therapeutic potential. Furthermore, its ability to inhibit thrombin-induced calcium
influx suggests a role as an anti-platelet agent. Further research is warranted to fully elucidate
its therapeutic applications and to establish a more comprehensive quantitative profile of its
biological activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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